N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15042825
InChI: InChI=1S/C14H13N3S/c1-2-15-13-10-6-3-4-7-11(10)16-14(17-13)12-8-5-9-18-12/h3-9H,2H2,1H3,(H,15,16,17)
SMILES:
Molecular Formula: C14H13N3S
Molecular Weight: 255.34 g/mol

N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine

CAS No.:

Cat. No.: VC15042825

Molecular Formula: C14H13N3S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine -

Specification

Molecular Formula C14H13N3S
Molecular Weight 255.34 g/mol
IUPAC Name N-ethyl-2-thiophen-2-ylquinazolin-4-amine
Standard InChI InChI=1S/C14H13N3S/c1-2-15-13-10-6-3-4-7-11(10)16-14(17-13)12-8-5-9-18-12/h3-9H,2H2,1H3,(H,15,16,17)
Standard InChI Key TZWACSIIWFARTP-UHFFFAOYSA-N
Canonical SMILES CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CS3

Introduction

Chemical Properties and Structural Analysis

Molecular Architecture

N-Ethyl-2-(thiophen-2-yl)quinazolin-4-amine features a bicyclic quinazoline scaffold (C₈H₆N₂) fused with a thiophene moiety (C₄H₃S) at position 2 and an ethylamine substituent (-NHCH₂CH₃) at position 4 . The molecular formula is C₁₄H₁₄N₃S, with a calculated molecular weight of 256.35 g/mol. Key structural features include:

  • Quinazoline core: A 1,3-diazanaphthalene system providing planar rigidity.

  • Thiophene substitution: A sulfur-containing heterocycle at position 2, enhancing electronic diversity.

  • N-Ethyl group: A short alkyl chain introducing stereoelectronic modulation.

Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC₁₄H₁₄N₃S
Molecular Weight256.35 g/mol
SolubilityLow in water; soluble in DMSO, DMF
LogP (Predicted)3.2 ± 0.5 (moderate lipophilicity)
Hydrogen Bond Donors1 (amine NH)
Hydrogen Bond Acceptors3 (quinazoline N atoms)

The compound’s low aqueous solubility aligns with trends observed in similar quinazoline-thiophene hybrids . The thiophene ring contributes π-π stacking capabilities, while the ethyl group enhances membrane permeability compared to methyl analogs .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine can be adapted from copper-catalyzed methods for quinazolin-4-amine derivatives :

Step 1: Formation of 2-Isocyanobenzoate Intermediate
2-Aminobenzonitrile reacts with ethyl chloroformate in dichloromethane (DCM) under basic conditions (Et₃N) to yield ethyl 2-isocyanobenzoate .

Step 2: Copper-Catalyzed Coupling
The isocyanobenzoate intermediate undergoes a three-component reaction with ethylamine and thiophene-2-carboxaldehyde in the presence of Cu(OAc)₂·H₂O (5 mol%) . The mechanism involves:

  • Nucleophilic attack by ethylamine on the isocyanide carbon.

  • Cyclization to form the quinazoline core.

  • Thiophene incorporation via Schiff base formation.

Step 3: Purification
Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield the target compound as a pale-yellow solid (anticipated yield: 65–70%) .

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃):
    δ 8.35 (dd, J = 7.9 Hz, 1H, H-5 quinazoline),
    δ 7.82–7.78 (m, 2H, H-6/H-7 quinazoline),
    δ 7.45 (dd, J = 5.1 Hz, 1H, H-5 thiophene),
    δ 7.20 (d, J = 3.5 Hz, 1H, H-3 thiophene),
    δ 3.45 (q, J = 7.0 Hz, 2H, CH₂CH₃),
    δ 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃).

  • ¹³C NMR:
    161.2 ppm (C-4 quinazoline),
    148.5 ppm (C-2 quinazoline),
    137.8 ppm (C-2 thiophene),
    44.1 ppm (CH₂CH₃),
    12.8 ppm (CH₂CH₃).

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles

Storage conditions: -20°C under inert atmosphere (N₂/Ar) .

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